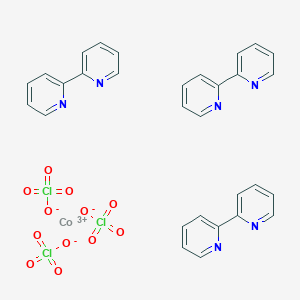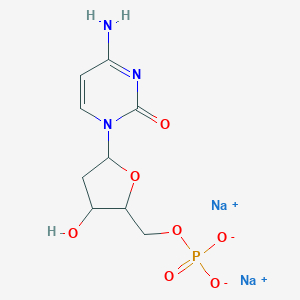
2-甲基-4-苯基吡啶
描述
“2-Methyl-4-phenylpyridine” is a chemical compound with the CAS Number: 15032-21-0 . It has a molecular weight of 169.23 and its molecular formula is C12H11N .
Synthesis Analysis
A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The proposed methyl source is C1 of the primary alcohol .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-phenylpyridine” consists of a benzene ring fused with a pyridine moiety . The ChemSpider ID for this compound is 2043526 .
Chemical Reactions Analysis
The synthesis of 2-methylpyridines involves heterogeneous catalysis and/or a Ladenberg rearrangement . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
Physical And Chemical Properties Analysis
“2-Methyl-4-phenylpyridine” has a density of 1.0±0.1 g/cm3, a boiling point of 265.4±9.0 °C at 760 mmHg, and a flash point of 107.6±11.4 °C . It has a molar refractivity of 53.8±0.3 cm3 .
科学研究应用
Synthetic Chemistry: Flow Synthesis
In synthetic chemistry, MPP+ is synthesized through a flow synthesis process. This method offers advantages such as shorter reaction times, increased safety, and reduced waste, making it a greener alternative to conventional batch reactions .
Pesticide Development: Herbicidal Activity
MPP+ derivatives have been explored for their herbicidal activity. Novel pyrazole derivatives containing phenylpyridine moieties have shown moderate herbicidal activities against certain weed species, indicating potential applications in developing new herbicides .
Green Chemistry: Catalyst Development
The synthesis of MPP+ involves the use of Raney® nickel as a catalyst. Research into improving the efficiency and selectivity of this process contributes to the broader field of green chemistry, aiming to make chemical production more sustainable .
作用机制
Target of Action
The primary target of 2-Methyl-4-phenylpyridine is the mitochondrial respiratory system . It structurally resembles N-methyl-4-phenylpyridinium ion (MPP+), a toxic metabolite of the parkinsonism-inducing agent .
Mode of Action
2-Methyl-4-phenylpyridine inhibits the mitochondrial respiratory system, specifically the NAD (+)-linked O2 consumption . This inhibition is potentiated by tetraphenylboron and reversed by dinitrophenol, indicating the involvement of cationic forms . The participation of neutral forms is also suggested by the inhibitory time courses, which are unlike mpp+ .
Biochemical Pathways
The compound affects the mitochondrial respiratory pathway, leading to respiratory inhibition . This inhibition could reasonably underlie the reported neurotoxicity of 2-Methyl-4-phenylpyridine .
Result of Action
The primary result of 2-Methyl-4-phenylpyridine’s action is mitochondrial respiratory inhibition , which could lead to neurotoxicity . This is particularly relevant to dopaminergic neurons, as seen in the case of MPP+ .
Action Environment
The action, efficacy, and stability of 2-Methyl-4-phenylpyridine can be influenced by various environmental factors. For instance, the compound’s action could be affected by the presence of other substances in the environment, such as tetraphenylboron and dinitrophenol, which potentiate and reverse its inhibitory effect, respectively . .
未来方向
The synthesis of 2-methylpyridines via α-methylation represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste . This method could be used to produce a series of 2-methylpyridines for various applications .
属性
IUPAC Name |
2-methyl-4-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWNQZTZTZWPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376489 | |
| Record name | 2-methyl-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenylpyridine | |
CAS RN |
15032-21-0 | |
| Record name | 2-methyl-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 2-methyl-4-phenylpyridine derivatives in organic synthesis?
A1: Research suggests that 2-methyl-4-phenylpyridine derivatives can act as valuable building blocks in organic synthesis. For example, a study demonstrated the synthesis of ethyl 6-(4,6-diamino-1,3,5-triazin-2-yl amino)-5-cyano-2-methyl-4-phenylpyridine-3-carboxylate (5j), a novel pyridine derivative, utilizing melamine as the nitrogen source. [] This highlights the versatility of these compounds in constructing complex heterocyclic structures.
Q2: Can you elaborate on the catalytic properties of materials incorporating 2-methyl-4-phenylpyridine moieties?
A2: While the provided research doesn't directly explore the catalytic properties of 2-methyl-4-phenylpyridine itself, one study showcases the synthesis of copper nanoparticles decorated onto N-doped carbon nanotubes (Cu/NCNTs). [] This nanomaterial exhibits promising catalytic activity in synthesizing four-component pyridine derivatives, showcasing the potential of incorporating similar pyridine-based structures into catalytic systems.
Q3: What insights do the crystal structures of 1,2- and 1,4-dihydropyridines offer about these compounds?
A3: Examining the crystal structures of 1,2- and 1,4-dihydropyridines, including derivatives like 1-dimethylamino-5-ethoxycarbonyl-1,4-dihydro-3-methoxycarbonyl-2-methyl-4-phenylpyridine, provides valuable information about their three-dimensional conformations and molecular packing. [] These structural insights can be crucial for understanding their reactivity, potential interactions with biological targets, and for guiding the design of novel derivatives with tailored properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)








![Kyselina wolframova [Czech]](/img/structure/B85289.png)



